Cas no 78686-84-7 (5-bromo-6-chloropyridine-3-carbonyl chloride)

5-Bromo-6-chloropyridine-3-carbonyl chloride is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. This compound features a reactive carbonyl chloride group at the 3-position, enabling efficient acylation reactions, while the bromo and chloro substituents at the 5- and 6-positions offer further functionalization potential. Its high reactivity makes it valuable for constructing complex pyridine derivatives, particularly in medicinal chemistry for drug discovery. The electron-withdrawing halogen groups enhance its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity. This reagent is particularly useful for synthesizing bioactive molecules and agrochemical intermediates.
5-bromo-6-chloropyridine-3-carbonyl chloride structure
78686-84-7 structure
Product name:5-bromo-6-chloropyridine-3-carbonyl chloride
CAS No:78686-84-7
MF:C6H2BrCl2NO
Molecular Weight:254.896178722382
MDL:MFCD16037365
CID:2114923
PubChem ID:12677294

5-bromo-6-chloropyridine-3-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 5-bromo-6-chloronicotinoyl chloride
    • 3-PYRIDINECARBONYL CHLORIDE,5-BROMO-6-CHLORO
    • 3-bromo-2-chloro-5-pyridinecarbonyl chloride
    • UNNQINQRAPGCBF-UHFFFAOYSA-N
    • 5-Bromo-6-chloro-nicotinoyl chloride
    • FCH1391715
    • OR200143
    • 5-bromo-6-chloropyridine-3-carbonyl chloride
    • MDL: MFCD16037365
    • インチ: 1S/C6H2BrCl2NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H
    • InChIKey: UNNQINQRAPGCBF-UHFFFAOYSA-N
    • SMILES: BrC1=C(N=CC(C(=O)Cl)=C1)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 167
  • トポロジー分子極性表面積: 30

5-bromo-6-chloropyridine-3-carbonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB540559-250mg
5-Bromo-6-chloronicotinoyl chloride; .
78686-84-7
250mg
€228.70 2025-02-18
Apollo Scientific
OR200143-1g
5-Bromo-6-chloronicotinoyl chloride
78686-84-7 95
1g
£405.00 2025-02-19
Enamine
EN300-256257-1.0g
5-bromo-6-chloropyridine-3-carbonyl chloride
78686-84-7 95%
1.0g
$371.0 2024-06-19
Enamine
EN300-256257-5.0g
5-bromo-6-chloropyridine-3-carbonyl chloride
78686-84-7 95%
5.0g
$1075.0 2024-06-19
Enamine
EN300-256257-0.05g
5-bromo-6-chloropyridine-3-carbonyl chloride
78686-84-7 95%
0.05g
$66.0 2024-06-19
1PlusChem
1P00G8Z1-50mg
5-bromo-6-chloronicotinoyl chloride
78686-84-7 95%
50mg
$140.00 2024-04-21
Enamine
EN300-256257-1g
5-bromo-6-chloropyridine-3-carbonyl chloride
78686-84-7 95%
1g
$371.0 2023-09-14
A2B Chem LLC
AH57325-500mg
5-bromo-6-chloronicotinoyl chloride
78686-84-7 95%
500mg
$321.00 2024-04-19
abcr
AB540559-100mg
5-Bromo-6-chloronicotinoyl chloride; .
78686-84-7
100mg
€191.60 2024-08-02
abcr
AB540559-2.52,5g
5-Bromo-6-chloronicotinoyl chloride; .
78686-84-7
2.52,5g
€956.50 2024-04-16

5-bromo-6-chloropyridine-3-carbonyl chloride 関連文献

5-bromo-6-chloropyridine-3-carbonyl chlorideに関する追加情報

Recent Advances in the Application of 5-Bromo-6-chloropyridine-3-carbonyl chloride (CAS: 78686-84-7) in Chemical Biology and Pharmaceutical Research

5-Bromo-6-chloropyridine-3-carbonyl chloride (CAS: 78686-84-7) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This heterocyclic compound serves as a key building block for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and antiviral agents. Recent studies have explored its utility in constructing complex molecular architectures with enhanced pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 5-bromo-6-chloropyridine-3-carbonyl chloride as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized this compound to introduce critical halogen substituents that significantly improved the binding affinity and selectivity of the resulting inhibitors. The study reported a 40% increase in potency compared to previous generation compounds, highlighting the importance of this chemical scaffold in kinase inhibitor development.

In the field of antiviral research, a team from the University of Tokyo recently (2024) published findings in Bioorganic & Medicinal Chemistry Letters detailing the use of 5-bromo-6-chloropyridine-3-carbonyl chloride in the synthesis of potential SARS-CoV-2 main protease inhibitors. The compound's unique halogen pattern allowed for optimal interaction with the protease's active site, resulting in derivatives with IC50 values in the low micromolar range. This research opens new avenues for developing broad-spectrum antiviral agents targeting coronavirus proteases.

Recent advancements in synthetic methodology have also expanded the utility of 5-bromo-6-chloropyridine-3-carbonyl chloride. A 2024 Nature Communications paper described a novel palladium-catalyzed cross-coupling reaction that enables efficient functionalization of this compound at multiple positions. This breakthrough allows for the rapid generation of diverse compound libraries for high-throughput screening, significantly accelerating drug discovery efforts.

From a safety and scalability perspective, new research published in Organic Process Research & Development (2023) has addressed previous challenges in the large-scale production of 5-bromo-6-chloropyridine-3-carbonyl chloride. The authors developed an optimized synthetic route that reduces hazardous byproducts while maintaining high yield (85%) and purity (>99%). These process improvements make the compound more accessible for industrial applications while meeting stringent regulatory requirements.

Looking forward, the unique properties of 5-bromo-6-chloropyridine-3-carbonyl chloride continue to inspire innovative applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules and its use in developing covalent inhibitors for challenging drug targets. The compound's versatility and the recent methodological advances position it as an increasingly important tool in modern drug discovery pipelines.

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